Dolastatinol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

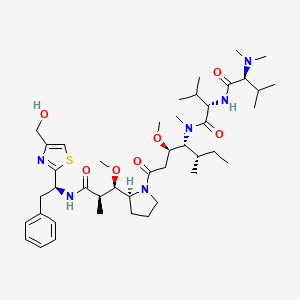

Dolastatinol is a synthetic analog of dolastatin 10, a highly cytotoxic natural product isolated from the marine sea hare, Dolabella Auricularia . This compound is a methylene hydroxyl derivative of dolastatin 10 and has been developed as a potent anticancer agent . It exhibits strong suppression of cell proliferation and migration, making it a promising candidate for further development in cancer treatment .

Vorbereitungsmethoden

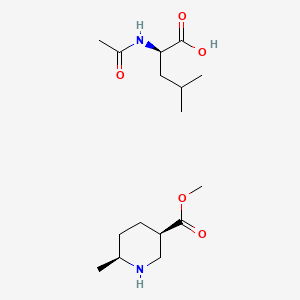

Dolastatinol is synthesized using a solid-phase peptide Fmoc chemistry protocol on 2-chlorotrityl chloride resin . The synthesis involves a pH-triggering self-immolative monosuccinate linker, which introduces the C-terminus hydroxyl methylene functionality . This synthetic route preserves the anticancer properties of the parent compound, dolastatin 10 . The preparation of peptidols on Barlos’ 2-chlorotrityl resin has also been reported .

Analyse Chemischer Reaktionen

Dolastatinol undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions to form different derivatives.

Reduction: Reduction reactions can modify the functional groups in this compound, potentially altering its biological activity.

Substitution: Substitution reactions can introduce new functional groups into the this compound molecule, enhancing its properties.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Dolastatinol has a wide range of scientific research applications, including:

Chemistry: This compound is used as a model compound for studying peptide synthesis and modification techniques.

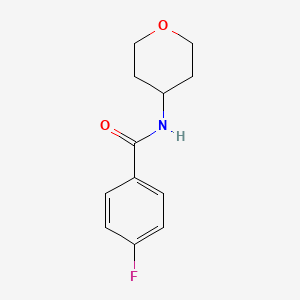

Medicine: This compound is being explored as a potential anticancer agent due to its strong cytotoxic properties.

Industry: The compound’s unique properties make it valuable for developing new therapeutic agents and drug delivery systems.

Wirkmechanismus

Dolastatinol exerts its effects by inhibiting tubulin polymerization, which is crucial for cell division . This inhibition leads to the suppression of cell proliferation and migration . The molecular targets of this compound include tubulin, and its mechanism involves tubulin-dependent guanosine triphosphate hydrolysis and noncompetitive inhibition of vincristine binding to tubulin . These actions result in high cytotoxicity and strong anticancer properties .

Vergleich Mit ähnlichen Verbindungen

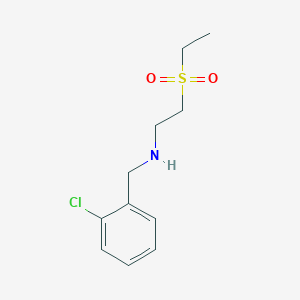

Dolastatinol is unique compared to other similar compounds due to its methylene hydroxyl derivative structure. Similar compounds include:

Dolastatin 10: The parent compound, known for its high cytotoxicity and tubulin polymerization inhibition.

Monomethyl auristatin E (MMAE): A derivative of dolastatin 10 used in antibody-drug conjugates for cancer treatment.

Monomethyl auristatin F (MMAF): Another derivative used in targeted cancer therapies.

Auristatin PE (soblidotin): A synthetic analog with potent anticancer properties.

This compound’s unique structure and strong anticancer properties make it a valuable compound for further research and development in cancer treatment.

Eigenschaften

Molekularformel |

C43H70N6O7S |

|---|---|

Molekulargewicht |

815.1 g/mol |

IUPAC-Name |

(2S)-2-[[(2S)-2-(dimethylamino)-3-methylbutanoyl]amino]-N-[(3R,4R,5S)-1-[(2S)-2-[(1R,2R)-3-[[(1S)-1-[4-(hydroxymethyl)-1,3-thiazol-2-yl]-2-phenylethyl]amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidin-1-yl]-3-methoxy-5-methyl-1-oxoheptan-4-yl]-N,3-dimethylbutanamide |

InChI |

InChI=1S/C43H70N6O7S/c1-13-28(6)38(48(10)43(54)36(26(2)3)46-41(53)37(27(4)5)47(8)9)34(55-11)23-35(51)49-21-17-20-33(49)39(56-12)29(7)40(52)45-32(22-30-18-15-14-16-19-30)42-44-31(24-50)25-57-42/h14-16,18-19,25-29,32-34,36-39,50H,13,17,20-24H2,1-12H3,(H,45,52)(H,46,53)/t28-,29+,32-,33-,34+,36-,37-,38+,39+/m0/s1 |

InChI-Schlüssel |

NSIGQNDUOSWNPO-YCJHXEEESA-N |

Isomerische SMILES |

CC[C@H](C)[C@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@@H](CC2=CC=CC=C2)C3=NC(=CS3)CO)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)N(C)C |

Kanonische SMILES |

CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(CC2=CC=CC=C2)C3=NC(=CS3)CO)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4,11-dimethyl-2-oxo-6,7,8,9-tetrahydro-2H-benzofuro[3,2-g]chromen-3-yl)-N-(3-(dimethylamino)propyl)acetamide](/img/structure/B14903095.png)

![(S)-Benzyl 7-(methylamino)-5-azaspiro[2.4]heptane-5-carboxylate](/img/structure/B14903129.png)